Ethyl 4-[(2-azabicyclo[2.2.1]hept-2-ylcarbonothioyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-[(2-AZABICYCLO[221]HEPT-2-YLCARBOTHIOYL)AMINO]BENZOATE is a complex organic compound that features a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(2-AZABICYCLO[2.2.1]HEPT-2-YLCARBOTHIOYL)AMINO]BENZOATE typically involves multiple steps. One common approach is the reaction of 2-azabicyclo[2.2.1]hept-2-yl isothiocyanate with ethyl 4-aminobenzoate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using chromatographic techniques to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[(2-AZABICYCLO[2.2.1]HEPT-2-YLCARBOTHIOYL)AMINO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (MCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
ETHYL 4-[(2-AZABICYCLO[2.2.1]HEPT-2-YLCARBOTHIOYL)AMINO]BENZOATE has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various therapeutic agents.
Synthetic Organic Chemistry: The compound serves as a building block for the construction of more complex molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 4-[(2-AZABICYCLO[2.2.1]HEPT-2-YLCARBOTHIOYL)AMINO]BENZOATE involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one:
2-Azabicyclo[2.2.1]heptane: Used in the synthesis of therapeutic drugs and as a precursor for various chemical reactions.
Uniqueness
ETHYL 4-[(2-AZABICYCLO[2.2.1]HEPT-2-YLCARBOTHIOYL)AMINO]BENZOATE is unique due to its combination of a bicyclic structure with a thioamide group and an aromatic ester. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in medicinal and synthetic chemistry.
Properties
Molecular Formula |
C16H20N2O2S |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
ethyl 4-(2-azabicyclo[2.2.1]heptane-2-carbothioylamino)benzoate |
InChI |
InChI=1S/C16H20N2O2S/c1-2-20-15(19)12-4-6-13(7-5-12)17-16(21)18-10-11-3-8-14(18)9-11/h4-7,11,14H,2-3,8-10H2,1H3,(H,17,21) |
InChI Key |
YQTGXYFCOLKVSH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CC3CCC2C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.